molecular formula C9H9NO2 B3166212 3-(Pyridin-4-yl)dihydrofuran-2(3H)-one CAS No. 90924-51-9

3-(Pyridin-4-yl)dihydrofuran-2(3H)-one

Cat. No. B3166212
CAS RN: 90924-51-9
M. Wt: 163.17 g/mol
InChI Key: IDHUFHHBTYRLGT-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)dihydrofuran-2(3H)-one, also known as PDFO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PDFO is a nitrogen-containing organic compound that belongs to the family of furanones.

Mechanism of Action

The exact mechanism of action of 3-(Pyridin-4-yl)dihydrofuran-2(3H)-one is not fully understood. However, studies have suggested that 3-(Pyridin-4-yl)dihydrofuran-2(3H)-one exerts its therapeutic effects by modulating various signaling pathways in cells. 3-(Pyridin-4-yl)dihydrofuran-2(3H)-one has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. 3-(Pyridin-4-yl)dihydrofuran-2(3H)-one also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
3-(Pyridin-4-yl)dihydrofuran-2(3H)-one has been shown to have minimal toxicity in vitro and in vivo studies. However, studies have shown that 3-(Pyridin-4-yl)dihydrofuran-2(3H)-one can induce oxidative stress in cells, which may contribute to its anti-cancer and anti-inflammatory effects. 3-(Pyridin-4-yl)dihydrofuran-2(3H)-one has also been shown to have a low binding affinity for plasma proteins, which may contribute to its rapid clearance from the body.

Advantages and Limitations for Lab Experiments

3-(Pyridin-4-yl)dihydrofuran-2(3H)-one has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, 3-(Pyridin-4-yl)dihydrofuran-2(3H)-one has limited solubility in water, which may limit its use in certain experiments. Additionally, 3-(Pyridin-4-yl)dihydrofuran-2(3H)-one has a short half-life in vivo, which may limit its therapeutic potential.

Future Directions

There are several future directions for the research and development of 3-(Pyridin-4-yl)dihydrofuran-2(3H)-one. One potential direction is the development of 3-(Pyridin-4-yl)dihydrofuran-2(3H)-one analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of the potential synergistic effects of 3-(Pyridin-4-yl)dihydrofuran-2(3H)-one with other therapeutic agents. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(Pyridin-4-yl)dihydrofuran-2(3H)-one and its potential therapeutic applications in various diseases.

Scientific Research Applications

3-(Pyridin-4-yl)dihydrofuran-2(3H)-one has shown potential in various therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial activities. Studies have shown that 3-(Pyridin-4-yl)dihydrofuran-2(3H)-one inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-(Pyridin-4-yl)dihydrofuran-2(3H)-one has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-(Pyridin-4-yl)dihydrofuran-2(3H)-one has shown antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

3-pyridin-4-yloxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9-8(3-6-12-9)7-1-4-10-5-2-7/h1-2,4-5,8H,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHUFHHBTYRLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-4-yl)dihydrofuran-2(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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